molecular formula C11H16O2 B3376588 (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1212112-49-6

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No.: B3376588
CAS No.: 1212112-49-6
M. Wt: 180.24 g/mol
InChI Key: OXCJDAQAKNOBAD-VIFPVBQESA-N
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Description

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol is an organic compound characterized by a phenyl ring substituted with a propan-2-yloxy group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol typically involves the reaction of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the intermediate 4-(propan-2-yloxy)acetophenone, which is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the ethan-1-ol moiety.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(propan-2-yloxy)benzoic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound could be investigated for its therapeutic properties. Its structural features may enable interactions with specific biological targets, leading to potential medical applications.

Industry

Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenyl-2-propanol: Similar in structure but lacks the propan-2-yloxy group.

    4-(propan-2-yloxy)acetophenone: An intermediate in the synthesis of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol.

    1-Phenyl-2-propanol: Another related compound with different substituents.

Uniqueness

This compound is unique due to the presence of both the propan-2-yloxy group and the ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of scientific research and industrial applications. Further studies on its properties and mechanisms of action will continue to uncover new uses and benefits.

Properties

IUPAC Name

(1S)-1-(4-propan-2-yloxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJDAQAKNOBAD-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212112-49-6
Record name (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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